3-(2,3,5-Trimethylphenoxy)propanenitrile
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Overview
Description
3-(2,3,5-Trimethylphenoxy)propanenitrile is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to a trimethylphenoxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trimethylphenoxy)propanenitrile typically involves the reaction of 2,3,5-trimethylphenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5-Trimethylphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,5-Trimethylphenoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trimethylphenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,6-Trimethylphenoxy)propanenitrile
- 3-(2,3,4-Trimethylphenoxy)propanenitrile
- 3-(2,3,5-Trimethylphenoxy)butanenitrile
Uniqueness
3-(2,3,5-Trimethylphenoxy)propanenitrile is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling and melting points, and can affect the compound’s overall stability and reactivity .
Properties
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCVXOAJGCDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC#N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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